Molecular Topology Comparison: WAY-311191 vs. Bisthianostat (CF367) – Same Formula, Divergent Pharmacophores
WAY-311191 and Bisthianostat share the identical molecular formula C15H18N4O3S2 and molecular weight (366.5 Da), yet represent entirely distinct pharmacophores with no known target overlap. Bisthianostat is a well-characterized pan-HDAC inhibitor (HDAC1 IC50 = 0.07 µM; HDAC2 IC50 = 0.26 µM; HDAC6 IC50 = 0.79 µM) featuring a bithiazole-hydroxamic acid zinc-binding group, while WAY-311191 contains a 5-ethyl-1,3,4-thiadiazol-2-yl amide linked to a para-pyrrolidinylsulfonyl benzamide with no hydroxamic acid moiety . This structural divergence is critical: the absence of a zinc-binding group in WAY-311191 precludes HDAC inhibition via the canonical mechanism, and no peer-reviewed data currently assign any specific biological target to WAY-311191. This comparison illustrates that molecular formula equivalence is insufficient for compound interchangeability in screening libraries.
| Evidence Dimension | Pharmacophore Architecture / Biological Target Engagement |
|---|---|
| Target Compound Data | WAY-311191: 5-ethyl-1,3,4-thiadiazol-2-yl amide + para-pyrrolidinylsulfonyl benzamide; no hydroxamic acid; target(s) unknown; no published IC50 data available |
| Comparator Or Baseline | Bisthianostat (CF367): bithiazole-hydroxamic acid core; pan-HDAC inhibitor; HDAC1 IC50 = 0.07 µM; HDAC2 IC50 = 0.26 µM; HDAC6 IC50 = 0.79 µM |
| Quantified Difference | WAY-311191 lacks the critical zinc-binding hydroxamic acid group present in Bisthianostat, resulting in fundamentally distinct target engagement profile; HDAC inhibition data for WAY-311191 are unavailable for direct comparison |
| Conditions | Comparative structural analysis based on published chemical structures and Bisthianostat HDAC enzyme inhibition assays (in vitro recombinant human HDAC isoforms) |
Why This Matters
Procurement decisions based solely on molecular formula or molecular weight risk selecting a compound with entirely different biological activity, potentially invalidating entire screening campaigns.
